Benzyl 4-(hydroxymethyl)benzylcarbamate
Overview
Description
Benzyl 4-(hydroxymethyl)benzylcarbamate is a chemical compound with the molecular formula C16H17NO3 . It is also known by other names such as tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate .
Synthesis Analysis
While specific synthesis methods for Benzyl 4-(hydroxymethyl)benzylcarbamate were not found in the search results, it’s likely that it could be synthesized through a series of organic reactions involving benzyl carbamate and formaldehyde .Molecular Structure Analysis
The molecular structure of Benzyl 4-(hydroxymethyl)benzylcarbamate consists of a benzyl group attached to a carbamate group, which in turn is attached to a hydroxymethyl group . The molecular weight of this compound is approximately 271.31 g/mol .Scientific Research Applications
- Benzyl 4-(hydroxymethyl)benzylcarbamate can be involved in the carbamate reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate .
- The reaction was investigated using in-situ FT-IR as the main tool .
- The reaction kinetics were studied, and the activation energies were calculated to be 46.4 kJ mol 1, 35.2 kJ mol 1 and 41.5 kJ mol 1 for the induction, phenolic and alcoholic phases, respectively .
- Hydroxymethyl derivatives from biological agents, like Benzyl 4-(hydroxymethyl)benzylcarbamate, can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .
- The review discusses different applications of hydroxymethyl derived from biological agents .
- Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions .
- This method is considered efficient and convenient .
- The same method mentioned in agrochemicals can be applied in the field of dyestuff .
- The conversion of benzyl carbamates to amides can be beneficial in this field .
- Benzyl carbamates are used in the synthesis of polyesters .
- They are also used as protecting groups for amines .
Chemical Engineering
Pharmaceuticals
Agrochemicals
Dyestuff
Organic Synthesis
Polyurethane Production
- Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .
- After N-alkylation, the benzyl carbamate group is removable with Lewis acids .
- Benzyl carbamate can be used as an aminomethylating reagent for Mannich reactions of titanium enolates .
Synthesis of Primary Amines
Aminomethylating Reagent
Chemical Supplier
- Benzyl carbamate can be used in the synthesis of diphenyl carbonate .
- Diphenyl carbonate is a crucial intermediate in the production of polycarbonates .
- Benzyl carbamate can be used in the production of benzyl chloride .
- Benzyl chloride is a useful reagent in the synthesis of other organic compounds .
Synthesis of Diphenyl Carbonate
Production of Benzyl Chloride
Synthesis of Benzyl Mercaptan
Safety And Hazards
Benzyl 4-(hydroxymethyl)benzylcarbamate is classified as having acute toxicity when ingested, causing skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of eye contact .
properties
IUPAC Name |
benzyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,18H,10-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAPFJMDICHEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(hydroxymethyl)benzylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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